2-(2-hydroxyphenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-(2-hydroxyphenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclopenta-thieno-pyrimidine core fused with a hydroxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as microwave irradiation and solvent-free synthesis have been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyphenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thieno-pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-hydroxyphenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as a PDE10A inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby modulating intracellular signaling pathways . The compound’s structure allows it to form hydrogen bonds and aromatic interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar thieno-pyrimidine core but differ in their substituents and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different fusion pattern of the thiophene and pyridine rings, leading to distinct chemical properties.
Uniqueness
2-(2-hydroxyphenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its specific fusion of the cyclopenta-thieno-pyrimidine core with a hydroxyphenyl group. This unique structure contributes to its diverse reactivity and potential biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H14N2O2S |
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Molecular Weight |
286.4 g/mol |
IUPAC Name |
10-(2-hydroxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one |
InChI |
InChI=1S/C15H14N2O2S/c18-10-6-2-1-4-8(10)13-16-14(19)12-9-5-3-7-11(9)20-15(12)17-13/h1-2,4,6,13,17-18H,3,5,7H2,(H,16,19) |
InChI Key |
NWVJLKAYQROCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=CC=C4O |
Origin of Product |
United States |
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